benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
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Overview
Description
The compound “benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron” is a complex organometallic compound This compound is notable for its unique structure, which includes a combination of benzonitrile, chloronickel, cyclopentane, and a phosphane ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of benzonitrile with chloronickel and cyclopentane in the presence of a phosphane ligand. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Reactions are usually carried out at low temperatures (0-25°C) to prevent decomposition.
Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of such complex organometallic compounds is typically carried out in specialized facilities equipped with advanced technology. The process involves:
Large-scale reactors: To handle the volume and maintain the required reaction conditions.
Purification techniques: Such as column chromatography or recrystallization to obtain the pure compound.
Quality control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like THF, DCM.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzonitrile oxide, while reduction could produce benzylamine derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Catalysis: The compound acts as a catalyst by providing a reactive site for the substrate to bind and undergo transformation.
Coordination Chemistry: The metal center (nickel or iron) coordinates with various ligands, facilitating different chemical reactions.
Biological Pathways: In biological systems, the compound may interact with cellular components, influencing processes like cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile derivatives: Compounds like benzonitrile oxide and benzylamine.
Nickel complexes: Other nickel-based organometallic compounds.
Phosphane ligands: Compounds with similar phosphane ligands, such as triphenylphosphine.
Uniqueness
This compound is unique due to its specific combination of ligands and metal centers, which confer distinct properties and reactivity
Properties
IUPAC Name |
benzonitrile;chloronickel;cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40P2.C7H4N.C5H10.ClH.Fe.Ni/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;8-6-7-4-2-1-3-5-7;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;2-5H;1-5H2;1H;;/q;-1;;;;+1/p-1/t21-,24?,25?;;;;;/m1...../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNPZFMHJBNIDZ-DSWBINGXSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.C1=CC(=CC=[C-]1)C#N.Cl[Ni].[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54ClFeNNiP2- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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